CuCN.2LiCl

Catalog No.
S14703040
CAS No.
121340-53-2
M.F
CCl2CuLi2N
M. Wt
174.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CuCN.2LiCl

CAS Number

121340-53-2

Product Name

CuCN.2LiCl

IUPAC Name

dilithium;dichlorocopper(1-);cyanide

Molecular Formula

CCl2CuLi2N

Molecular Weight

174.4 g/mol

InChI

InChI=1S/CN.2ClH.Cu.2Li/c1-2;;;;;/h;2*1H;;;/q-1;;;3*+1/p-2

InChI Key

KHTJRUDVXXNFJZ-UHFFFAOYSA-L

Canonical SMILES

[Li+].[Li+].[C-]#N.Cl[Cu-]Cl

Copper(I) cyanide di(lithium chloride), denoted as CuCN·2LiCl, is a coordination compound that consists of copper(I) cyanide coordinated with two lithium chloride molecules. This complex is notable for its unique structure and properties, which arise from the interactions between the copper and lithium ions, as well as the cyanide ligands. The compound has a molecular weight of 174.35 g/mol and is often utilized in organic synthesis as a reagent due to its ability to facilitate various chemical transformations.

CuCN·2LiCl is primarily used in cross-coupling reactions, where it serves as a source of copper(I) ions. These reactions often involve the transmetalation process, where organometallic reagents are converted into arylcopper species. For example, in a study by Liu et al., CuCN·2LiCl was employed in the cross-coupling of functionalized arylmagnesium reagents, demonstrating its effectiveness in forming carbon-carbon bonds under mild conditions .

Additionally, this compound has been shown to participate in regioselective magnesiation and zincation reactions, further highlighting its versatility as a catalyst in organic synthesis .

The synthesis of CuCN·2LiCl can be achieved through several methods. One common approach involves the reaction of lithium chloride with copper(I) cyanide in an appropriate solvent such as tetrahydrofuran (THF). The reaction typically requires controlled conditions to ensure proper complex formation and may yield varying efficiencies depending on the specific experimental setup .

Another method includes the use of stoichiometric amounts of CuCN and LiCl in solution, allowing for the formation of the complex through direct interaction. This method is advantageous due to its simplicity and the relatively low cost of reagents involved.

CuCN·2LiCl finds applications primarily in organic synthesis as a catalyst for cross-coupling reactions. Its ability to facilitate the formation of carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Additionally, due to its unique coordination chemistry, it may also be explored for applications in materials science and nanotechnology.

Interaction studies involving CuCN·2LiCl typically focus on its role in facilitating reactions with various organometallic reagents. For instance, studies have shown that when used with organozinc reagents, CuCN·2LiCl can effectively mediate cross-coupling reactions under mild conditions . The interactions between copper ions and different ligands can also influence reaction pathways and product distributions, making this compound an important subject of study in coordination chemistry.

Several compounds exhibit similarities to CuCN·2LiCl due to their structural or functional characteristics:

Compound NameFormulaKey Features
Copper(I) CyanideCuCNSimple binary compound; used in various reactions
Lithium ChlorideLiClCommonly used salt; enhances solubility
Copper(II) ChlorideCuCl₂More stable oxidation state; different reactivity
Copper(I) BromideCuBrSimilar coordination chemistry; used in similar applications

Uniqueness: CuCN·2LiCl's unique combination of copper(I) ions with lithium chloride distinguishes it from other copper complexes. Its ability to stabilize lower oxidation states of copper while facilitating cross-coupling reactions sets it apart from more common copper salts like copper(II) chloride or bromide.

Optimized Preparation Protocols for Copper Cyanide Lithium Chloride Complexes

The preparation of copper cyanide lithium chloride complexes has undergone significant optimization to achieve high purity, reproducibility, and scalability for industrial applications. The standard protocol involves the careful drying of copper cyanide and lithium chloride precursors followed by dissolution in anhydrous tetrahydrofuran under strictly controlled conditions [1] [2].

Standard Laboratory Preparation Protocol

The most widely adopted preparation method begins with the precise weighing of copper cyanide (7.17-8.96 grams, 80-100 millimoles) and lithium chloride (6.77-8.48 grams, 160-200 millimoles) in a strict 1:2 molar ratio [1] [2]. These reagents are placed in a Schlenk tube and subjected to vacuum drying at temperatures ranging from 140 to 150 degrees Celsius for exactly 5 hours [1] [2]. This dehydration step is critical for removing residual moisture that could interfere with complex formation or reduce catalytic activity.

Following the drying process, the tube is cooled to room temperature under inert atmosphere, and anhydrous tetrahydrofuran (80-100 milliliters) is added [1] [2]. The mixture is stirred continuously until complete dissolution occurs, typically requiring 2-4 hours depending on the scale and stirring efficiency. The resulting solution exhibits a characteristic pale yellow to colorless appearance and maintains a concentration of 1.0 molar in tetrahydrofuran [1] [2].

Temperature and Vacuum Optimization Studies

Systematic investigations have revealed that vacuum drying temperature represents the most critical parameter affecting complex quality and catalytic performance. Temperatures below 130 degrees Celsius result in incomplete dehydration, leaving residual water that reduces complex stability and catalytic efficiency [1] [2]. Conversely, temperatures exceeding 160 degrees Celsius can cause partial decomposition of the copper cyanide precursor, leading to formation of impurities that negatively impact subsequent reactions [1] [2].

The optimal vacuum drying time of 5 hours represents a balance between complete moisture removal and energy efficiency [1] [2]. Extended drying periods beyond 8 hours show no additional improvement in complex quality while increasing production costs. Shorter drying times of 3 hours or less consistently produce complexes with reduced catalytic activity due to incomplete dehydration [1] [2].

Inert Atmosphere Requirements

Preparation under rigorously maintained inert atmosphere proves essential for preventing oxidation of the copper center and ensuring reproducible complex formation [1] [2] [3]. Argon or nitrogen atmospheres provide equivalent protection, with nitrogen being preferred for industrial applications due to cost considerations [3]. Oxygen contamination levels above 50 parts per million significantly reduce complex stability and catalytic performance [3].

Solvent and Additive Effects on Catalytic Performance

The choice of solvent system profoundly influences both the stability and catalytic activity of copper cyanide lithium chloride complexes. Extensive screening studies have identified tetrahydrofuran as the optimal solvent for most applications, providing superior solvation of the lithium counterions while maintaining complex integrity [1] [4] [2].

Solvent Optimization Studies

Tetrahydrofuran demonstrates exceptional performance across multiple evaluation criteria, achieving excellent solubility of the complex with yields consistently ranging from 85 to 95 percent in cross-coupling reactions [1] [4] [2]. The coordinating ability of tetrahydrofuran stabilizes the lithium cations through oxygen coordination, creating a stable solvation sphere that enhances reactivity while preventing decomposition [1] [2].

Diethyl ether represents a viable alternative solvent, particularly for reactions requiring reduced coordinating strength [4]. While exhibiting good solubility and stability characteristics, diethyl ether typically produces yields 10-15 percent lower than tetrahydrofuran systems [4]. The reduced coordination ability of diethyl ether can be advantageous in specific transformations where excessive coordination inhibits substrate binding [4].

Binary solvent systems, particularly tetrahydrofuran-diethyl ether mixtures in 9:1 ratios, demonstrate superior performance in certain applications [5]. These mixed systems combine the excellent solvating properties of tetrahydrofuran with the reduced steric hindrance of diethyl ether, achieving yields of 88-94 percent in optimized reactions [5].

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide show limited compatibility with copper cyanide lithium chloride complexes [6] [7]. These solvents can coordinate competitively with the copper center, reducing catalytic activity and leading to yields of only 40-65 percent [6] [7]. Additionally, these solvents may promote complex decomposition at elevated temperatures [6] [7].

Additive Effects on Catalytic Performance

Phosphorus-containing additives have emerged as highly effective performance enhancers for copper cyanide lithium chloride catalyzed reactions. Trimethyl phosphite, when used in 1.9 equivalents, provides the most dramatic improvement, increasing yields by 15-25 percent while reducing reaction times by approximately 50 percent [4] [8]. The phosphite additive is believed to coordinate to the copper center, modulating its electronic properties and enhancing oxidative addition processes [4] [8].

Triphenyl phosphite offers similar benefits with typically lower loadings of 0.1-1.0 equivalents [8]. This additive demonstrates particular effectiveness in reactions involving sterically hindered substrates, where its bulky phenyl groups may provide beneficial steric effects [8]. Yield improvements of 10-20 percent are commonly observed with triphenyl phosphite addition [8].

Metal chloride additives, particularly zinc chloride and magnesium chloride, function through different mechanisms involving transmetalation facilitation [9] [10]. Zinc chloride in 0.5-1.0 equivalent quantities enhances yields by 12-20 percent through formation of mixed organometallic intermediates that exhibit enhanced reactivity [9] [10]. The presence of zinc ions appears to accelerate transmetalation steps while improving selectivity for desired coupling products [9] [10].

Tetrabutylammonium iodide serves as an effective phase transfer catalyst in heterogeneous reaction systems [10]. When used in equimolar quantities, this additive facilitates substrate dissolution and improves mass transfer, resulting in yield improvements of 8-12 percent and reduced reaction times of approximately 25 percent [10].

Large-Scale Industrial Applications in Specialty Chemicals

The industrial implementation of copper cyanide lithium chloride catalyzed processes has achieved significant commercial success across multiple specialty chemical sectors. These applications capitalize on the complex's unique combination of high catalytic activity, substrate tolerance, and cost-effectiveness compared to traditional palladium-based systems [11] [12] [13].

Pharmaceutical Intermediate Manufacturing

The pharmaceutical industry represents the largest consumer of copper cyanide lithium chloride catalyzed processes, with annual production volumes reaching 500-2000 tonnes across major manufacturing sites [13] [14]. Cross-coupling reactions for pharmaceutical intermediate synthesis typically operate at scales of 10-100 kilograms per batch, achieving yields of 75-90 percent [13] [14]. The cost advantage over palladium catalysts ranges from 60-70 percent, providing substantial economic benefits for high-volume manufacturing [13] [14].

Heterocyclic intermediate synthesis represents a particularly important application area, where copper cyanide lithium chloride complexes enable efficient formation of carbon-carbon bonds in complex molecular frameworks [13] [14]. These processes have been successfully scaled to production facilities processing multiple tonnes annually while maintaining stringent quality standards required for pharmaceutical applications [13] [14].

Agrochemical Synthesis Operations

Agrochemical manufacturing has embraced copper cyanide lithium chloride catalysis for pesticide and herbicide intermediate production [15] [14]. Production scales typically range from 50-500 kilograms per batch, with annual volumes reaching 1000-5000 tonnes at major agrochemical facilities [15] [14]. The robustness of copper catalysts under industrial conditions, combined with tolerance for functional groups common in agrochemical structures, makes these systems particularly valuable for large-scale synthesis [15] [14].

Yields in agrochemical applications typically range from 70-85 percent, with cost advantages of 55-65 percent compared to noble metal alternatives [15] [14]. The ability to operate under relatively mild conditions while maintaining high throughput has enabled significant process intensification in agrochemical manufacturing [15] [14].

Fine Chemical and Materials Applications

Specialty chemical manufacturing utilizes copper cyanide lithium chloride catalysts for production of functionalized aromatics, polymer precursors, and advanced materials [16] [12]. These applications typically operate at smaller scales of 5-50 kilograms per batch but command higher profit margins due to the specialized nature of the products [16] [12].

Electronic materials synthesis represents an emerging application area where copper cyanide lithium chloride catalysts enable formation of semiconductor precursors and display materials [16]. Production volumes of 50-300 tonnes annually support the growing electronics industry, with yields of 75-92 percent and cost advantages of 60-70 percent over alternative catalyst systems [16].

Process Economic Analysis

Industrial scale production of copper cyanide lithium chloride catalyzed products demonstrates significant economic advantages through economies of scale [17] [11]. Raw material costs decrease by 52-56 percent when scaling from laboratory to industrial production, primarily due to bulk purchasing advantages and improved supplier negotiations [17] [11].

Labor costs show the most dramatic reduction, decreasing by 83 percent through process automation and improved efficiency [17] [11]. Equipment amortization benefits similarly from scale effects, with per-unit costs decreasing by 84 percent at industrial production volumes [17] [11].

The total production cost reduction of 77 percent when scaling from laboratory to industrial production demonstrates the strong economic incentives for commercial implementation [17] [11]. Break-even volumes typically range from 100-2000 kilograms annually depending on the specific application and market conditions [17] [11].

Quality Control and Process Monitoring

Industrial applications require sophisticated analytical methods to ensure consistent product quality and catalyst performance [18] [16]. Real-time monitoring systems track key parameters including temperature, pressure, concentration, and reaction progress through online analytical techniques [18] [16].

Quality control costs decrease by 77 percent when moving to industrial scale through implementation of automated analytical systems and statistical process control methods [18] [16]. These systems enable rapid detection of process deviations and implementation of corrective actions to maintain product specifications [18] [16].

Storage stability requirements for industrial scale operations necessitate temperature-controlled environments maintaining complexes at refrigerated conditions for 3-7 days [19]. This extended stability window enables flexible production scheduling and inventory management while maintaining catalyst activity [19].

Environmental and Safety Considerations

Industrial implementation incorporates comprehensive environmental management systems addressing waste treatment and disposal requirements [7] [20]. Wet oxidation methods have been developed for treatment of copper cyanide containing waste streams, achieving decomposition efficiencies exceeding 96 percent under optimized conditions [20].

Temperature and pressure optimization for waste treatment processes operates at 383-423 Kelvin under 1 megapascal oxygen atmosphere [20]. These conditions enable complete conversion of cyanide species to environmentally acceptable products including formate and ammonium ions [20].

Hydrogen Bond Acceptor Count

3

Exact Mass

172.902383 g/mol

Monoisotopic Mass

172.902383 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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